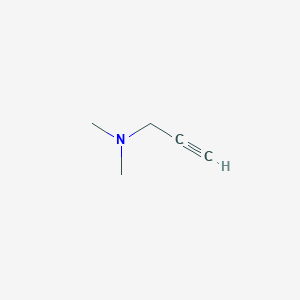

3-Dimethylamino-1-propyne

Description

Properties

IUPAC Name |

N,N-dimethylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-5-6(2)3/h1H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBIXZPOMJFOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064599 | |

| Record name | 2-Propyn-1-amine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Dimethylamino-1-propyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7223-38-3 | |

| Record name | N,N-Dimethylpropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7223-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dimethylamino-1-propyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007223383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-amine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(prop-2-ynyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Dimethylamino-1-propyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GXD8EZV6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Dimethylamino-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-dimethylamino-1-propyne, a valuable building block in organic synthesis and a precursor for various applications, including the preparation of mixed cuprate (B13416276) reagents.[1] This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to clarify the procedural workflows.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between propargyl bromide and dimethylamine (B145610). This reaction proceeds via an SN2 mechanism.

Experimental Protocol

This protocol is adapted from a documented synthesis of N,N-dimethylprop-2-yn-1-amine.[2]

Materials:

-

33% solution of dimethylamine in a suitable solvent

-

3-Bromopropyne (propargyl bromide)

-

Tetrahydrofuran (THF)

Procedure:

-

To a 33% solution of dimethylamine (25.0 mmol), cooled to 0 °C, add 3-bromopropyne (11.3 mmol) dropwise.

-

Stir the reaction mixture for 10 hours at room temperature.

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

Rinse the filter cake with THF (15 mL).

-

Combine the filtrate and the THF wash.

-

Concentrate the combined organic solution in vacuo to yield the crude this compound. A reported yield for this procedure is 41%.[2]

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Dimethylamine | 25.0 mmol | [2] |

| 3-Bromopropyne | 11.3 mmol | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 10 hours | [2] |

| Reported Yield | 41% | [2] |

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, byproducts, and solvent. Purification is essential to obtain a high-purity final product. Fractional distillation is the most effective method for purifying this compound, given its liquid form and defined boiling point. Alternative methods for purifying propargylamines include column chromatography and solid-phase extraction (SPE).[3][4]

Experimental Protocol for Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound into the round-bottom flask.

-

Heat the flask gently using the heating mantle.

-

Monitor the temperature at the top of the fractionating column.

-

Collect the fraction that distills between 79-83 °C.

-

Store the purified product under appropriate conditions, typically at 2-8°C.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of volatile compounds. A sharp, single peak in the gas chromatogram corresponding to the mass spectrum of this compound indicates a high-purity sample.

Illustrative GC-MS Parameters:

-

Column: A suitable capillary column, such as one with a non-polar stationary phase.

-

Injector Temperature: ~250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

-

Carrier Gas: Helium or Hydrogen.

-

Detector: Mass Spectrometer scanning a suitable mass range (e.g., m/z 30-200).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound.

1H NMR (Proton NMR): The following chemical shifts have been reported for 1-dimethylamino-2-propyne:[5]

-

δ 3.257 ppm: (Singlet, 2H, -CH2-)

-

δ 2.30 ppm: (Singlet, 6H, -N(CH3)2)

-

δ 2.245 ppm: (Triplet, 1H, ≡C-H) with a coupling constant J = 2.3 Hz.

13C NMR (Carbon-13 NMR): While a specific spectrum for this compound is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The approximate regions for the carbon signals would be:

-

≡C-H: ~70-85 ppm

-

-C≡: ~70-85 ppm

-

-CH2-: ~45-55 ppm

-

-N(CH3)2: ~40-50 ppm

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C5H9N | [1] |

| Molecular Weight | 83.13 g/mol | |

| CAS Number | 7223-38-3 | |

| Appearance | Liquid | |

| Boiling Point | 79-83 °C | |

| Density | 0.772 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.419 |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals and performing the procedures described.

References

- 1. N,N-Dimethyl Propargyl Amine, Dimethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-dimethyl, N,N-Dimethyl-2-Propynylamine, 1-Dimethylamino-2-propyne, this compound, DMP, 7223-38-3, Mumbai, India [jaydevchemicals.com]

- 2. 1-DIMETHYLAMINO-2-PROPYNE synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

Spectroscopic Profile of 3-Dimethylamino-1-propyne: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 3-dimethylamino-1-propyne (CAS No. 7223-38-3), a valuable precursor in the synthesis of mixed cuprate (B13416276) reagents and core-shell systems involving noble metal nanoparticles. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.257 | d | 2H | 2.3 | -CH₂- |

| 2.30 | s | 6H | -N(CH₃)₂ | |

| 2.245 | t | 1H | 2.3 | ≡C-H |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 82.2 | -C≡ |

| 72.1 | ≡C-H |

| 48.5 | -CH₂- |

| 43.8 | -N(CH₃)₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3294 | ≡C-H stretch |

| 2970-2800 | C-H stretch (aliphatic) |

| 2110 | -C≡C- stretch |

| 1460 | -CH₂- bend |

| 1360 | -CH₃ bend |

| 1260 | C-N stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 83 | 35 | [M]⁺ (Molecular Ion) |

| 82 | 100 | [M-H]⁺ |

| 58 | 45 | [C₃H₆N]⁺ |

| 42 | 85 | [C₂H₄N]⁺ |

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for volatile amines. While the exact experimental parameters for the cited data were not available, the following represents typical methodologies employed for such analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a Bruker WP-200, operating at a frequency of 60 MHz or 200 MHz for protons, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a neat liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural assignment of the spectral data.

An In-depth Technical Guide to 3-Dimethylamino-1-propyne: Properties, Synthesis, and Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propyne, also known as N,N-Dimethylpropargylamine, is a versatile organic compound with significant applications in synthetic chemistry and neuropharmacology. Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable precursor for the synthesis of more complex molecules, including mixed cuprate (B13416276) reagents. Furthermore, its role as an irreversible inhibitor of monoamine oxidase (MAO) has garnered interest in the field of drug development, particularly in the study of neurological disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biochemical mechanism of action.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C5H9N |

| Molecular Weight | 83.13 g/mol [1] |

| Boiling Point | 79-83 °C[1] |

| Density | 0.772 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.419[1] |

| Flash Point | -8 °C[2] |

| Solubility | Miscible with water. |

| CAS Number | 7223-38-3[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between propargyl bromide and dimethylamine (B145610). The following protocol outlines a standard laboratory procedure for its preparation.

Materials:

-

Propargyl bromide (3-bromo-1-propyne)

-

Aqueous solution of dimethylamine (e.g., 40 wt. %)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, place the aqueous solution of dimethylamine. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Propargyl Bromide: Slowly add propargyl bromide to the cooled dimethylamine solution via the addition funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Drying: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling between 79-83 °C.

Characterization: The identity and purity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

GC-MS Analysis: A GC-MS analysis will show a major peak corresponding to the molecular weight of this compound (m/z = 83.13).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will exhibit characteristic peaks for the different proton environments in the molecule.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the five carbon atoms in the structure.

Caption: Experimental workflow for the synthesis of this compound.

Biochemical Activity: Monoamine Oxidase Inhibition

This compound is recognized as a "suicide inhibitor" of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[3] This irreversible inhibition has implications for the development of drugs targeting neurological conditions.

Mechanism of Inactivation

The inhibitory action of this compound on MAO is a two-step process.[4] Initially, it binds reversibly to the active site of the enzyme. Subsequently, the enzyme catalyzes the oxidation of the inhibitor, which then forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme.[3][5] This covalent adduct formation is a hallmark of suicide inhibitors. The acetylenic group is crucial for this irreversible inhibition.[6]

Caption: Mechanism of irreversible inhibition of Monoamine Oxidase by this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in both synthetic organic chemistry and medicinal chemistry. Its straightforward synthesis and unique reactivity make it an important building block for various applications. The detailed understanding of its mechanism as a monoamine oxidase inhibitor provides a foundation for the rational design of novel therapeutic agents for neurological disorders. This guide serves as a comprehensive resource for professionals engaged in research and development in these fields.

References

- 1. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ジメチルアミノ-1-プロピン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. The nature of the inhibition of rat liver monoamine oxidase types A and B by the acetylenic inhibitors clorgyline, l-deprenyl and pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 6. Selective acetylenic 'suicide' and reversible inhibitors of monoamine oxidase types A and B - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 3-dimethylamino-1-propyne

An In-depth Technical Guide to the Stability and Storage of 3-Dimethylamino-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (also known as N,N-dimethylpropargylamine). Due to the limited availability of specific, long-term stability data for this compound, this document synthesizes information from safety data sheets, supplier recommendations, and established principles of chemical stability testing. It outlines the known physicochemical properties, recommended storage and handling procedures, and potential degradation pathways. Furthermore, this guide proposes a detailed experimental protocol for a forced degradation study to systematically evaluate the intrinsic stability of this compound, a critical step in its application for research and development.

Introduction

This compound is a versatile organic compound utilized in various chemical syntheses. Its dual functionality, comprising a terminal alkyne and a tertiary amine, makes it a valuable building block in the synthesis of more complex molecules, including mixed cuprate (B13416276) reagents and specialized polymers.[1] Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its purity, reactivity, and the reproducibility of experimental outcomes. This guide aims to provide a thorough understanding of these aspects for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7223-38-3 |

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid |

| Boiling Point | 79-83 °C |

| Density | 0.772 g/mL at 25 °C |

| Flash Point | -8 °C (closed cup) |

| Solubility | Miscible in water and soluble in most organic solvents |

Stability and Storage Conditions

Based on available safety data and supplier information, the following conditions are recommended for the storage of this compound to maintain its integrity.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize potential thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound is air-sensitive and prone to oxidation.[1] |

| Light | Store in a dark place | To prevent potential photodegradation. |

| Container | Tightly sealed container | To prevent exposure to moisture and air. |

| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide | To avoid vigorous reactions and degradation.[2][3] |

While generally stable under these recommended conditions, the inherent reactivity of the terminal alkyne and the tertiary amine suggests potential for degradation over time, especially if not stored properly.

Potential Degradation Pathways

Although specific degradation products for this compound are not extensively documented in the literature, its chemical structure suggests several potential degradation pathways, particularly under forced conditions:

-

Oxidation: The tertiary amine can be oxidized to an N-oxide. The alkyne moiety could also undergo oxidative cleavage.

-

Hydrolysis: While likely stable to neutral water, hydrolysis under acidic or basic conditions could occur, potentially leading to hydration of the alkyne or other reactions.

-

Polymerization: Terminal alkynes can be susceptible to polymerization, especially in the presence of trace metals or under elevated temperatures.

-

Reaction with Carbon Dioxide: The tertiary amine can react with atmospheric CO₂.

A logical workflow for identifying these potential degradation products is outlined in the diagram below.

Experimental Protocol: Forced Degradation Study

To definitively assess the stability of this compound, a forced degradation study is recommended. The following protocol outlines the experimental conditions and analytical methodologies.

Objective

To identify potential degradation products and degradation pathways of this compound under various stress conditions, and to develop a stability-indicating analytical method.

Materials and Methods

-

Test Substance: this compound (high purity)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, and methanol.

-

Instrumentation: HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS), Gas Chromatography with a Flame Ionization Detector (FID) and MS, pH meter, photostability chamber, and a calibrated oven.

Stress Conditions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

A control sample (unstressed stock solution) should be stored at the recommended storage condition (2-8°C).

Analytical Procedure

-

Sample Preparation: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

HPLC-PDA-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detection to monitor for the appearance of new peaks and changes in the parent peak. MS detection to identify the mass-to-charge ratio of any new peaks.

-

-

GC-FID/MS Analysis: For thermally stressed samples, GC analysis may be more appropriate to detect volatile degradants.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to separate the parent compound from any degradation products.

-

Detection: FID for quantification and MS for identification.

-

The proposed analytical workflow is depicted in the following diagram:

Conclusion

References

computational analysis of 3-dimethylamino-1-propyne molecular structure

This technical guide provides a comprehensive overview of the computational analysis of the molecular structure of 3-dimethylamino-1-propyne. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the theoretical foundation, experimental protocols, and expected results from such an analysis.

Introduction

This compound, a versatile organic compound, holds significant interest in synthetic chemistry and materials science.[1][2] Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable precursor for various chemical transformations.[1] Understanding its three-dimensional structure and molecular properties is crucial for predicting its reactivity, designing novel reactions, and developing new applications.

Computational chemistry provides a powerful toolkit for investigating molecular structures and properties at the atomic level.[3] Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the accurate prediction of geometries, vibrational frequencies, and other key molecular parameters. This guide details the methodologies for a thorough computational investigation of this compound and presents illustrative data obtained from such analyses.

Molecular Structure and Properties

The molecular formula of this compound is C₅H₉N, and its linear formula is (CH₃)₂NCH₂C≡CH.[1][4] Its molecular weight is 83.13 g/mol .[5] The molecule consists of a propyne (B1212725) backbone with a dimethylamino group attached to the third carbon atom.

Optimized Molecular Geometry

The equilibrium geometry of this compound can be determined through computational geometry optimization. This process seeks the lowest energy arrangement of the atoms in the molecule. The following tables present illustrative bond lengths, bond angles, and dihedral angles obtained from a hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory.

Table 1: Illustrative Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.208 |

| C2 | C3 | 1.465 |

| C3 | N4 | 1.472 |

| N4 | C5 | 1.461 |

| N4 | C6 | 1.461 |

| C1 | H7 | 1.062 |

| C3 | H8 | 1.095 |

| C3 | H9 | 1.095 |

| C5 | H10 | 1.091 |

| C5 | H11 | 1.091 |

| C5 | H12 | 1.091 |

| C6 | H13 | 1.091 |

| C6 | H14 | 1.091 |

| C6 | H15 | 1.091 |

Table 2: Illustrative Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | C2 | C3 | 178.5 |

| C2 | C3 | N4 | 112.3 |

| C3 | N4 | C5 | 110.8 |

| C3 | N4 | C6 | 110.8 |

| C5 | N4 | C6 | 109.5 |

| H8 | C3 | H9 | 108.2 |

| H10 | C5 | H11 | 109.5 |

Table 3: Illustrative Dihedral Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C2 | C3 | N4 | C5 | 65.2 |

| C2 | C3 | N4 | C6 | -174.8 |

| N4 | C3 | C2 | C1 | -179.9 |

Rotational Constants

Computationally determined rotational constants are essential for interpreting microwave spectroscopy data and provide insights into the molecule's moments of inertia.

Table 4: Illustrative Rotational Constants of this compound

| Constant | Value (GHz) |

| A | 9.854 |

| B | 2.763 |

| C | 2.341 |

Vibrational Frequencies

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each frequency corresponds to a specific vibrational mode.

Table 5: Illustrative Vibrational Frequencies of this compound

| Mode | Frequency (cm⁻¹) | Description |

| 1 | 3315 | C-H stretch (alkyne) |

| 2 | 2978 | C-H stretch (methyl) |

| 3 | 2945 | C-H stretch (methyl) |

| 4 | 2870 | C-H stretch (methylene) |

| 5 | 2120 | C≡C stretch |

| 6 | 1465 | C-H bend (methyl) |

| 7 | 1450 | C-H bend (methylene) |

| 8 | 1260 | C-N stretch |

| 9 | 1045 | C-C stretch |

| 10 | 640 | C-C≡C bend |

Experimental Protocols

The computational analysis of this compound involves a series of well-defined steps, from building the initial molecular structure to analyzing the final results.

Molecular Structure Input

The initial 3D coordinates of the this compound molecule can be generated using molecular building software such as Avogadro, ChemDraw, or GaussView. The initial geometry should reflect standard bond lengths and angles.

Geometry Optimization

The primary goal of geometry optimization is to find the minimum energy conformation of the molecule. This is typically achieved using quantum mechanical methods.

-

Software: A variety of quantum chemistry software packages can be used, including Gaussian, Q-Chem, ORCA, and GAMESS.

-

Theoretical Method: Density Functional Theory (DFT) is a popular and computationally efficient method that provides a good balance of accuracy and cost.[6] The B3LYP functional is a widely used hybrid functional for organic molecules.[7] Alternatively, ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can be employed.

-

Basis Set: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. A Pople-style basis set such as 6-31G(d) is a common starting point for small organic molecules, offering a good compromise between accuracy and computational time. Larger basis sets, like 6-311+G(d,p), can be used for higher accuracy.

The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.

Frequency Calculation

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This calculation serves two main purposes:

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule.

Analysis of Results

The output from the quantum chemistry software will contain a wealth of information, including:

-

Optimized Cartesian coordinates of the atoms.

-

Bond lengths, bond angles, and dihedral angles.

-

Rotational constants.

-

Vibrational frequencies, IR intensities, and Raman activities.

-

Molecular orbital energies and shapes.

-

Mulliken or Natural Bond Orbital (NBO) population analysis.

This data can then be compiled into tables and used to create visualizations to aid in the interpretation of the molecule's structure and electronic properties.

Visualizations

Visual representations are crucial for understanding complex molecular data and computational workflows.

Caption: Workflow for the computational analysis of a molecule.

Caption: Ball-and-stick model of this compound.

Conclusion

This technical guide has provided a framework for the computational analysis of the molecular structure of this compound. By following the outlined experimental protocols, researchers can obtain detailed insights into the geometry, rotational properties, and vibrational spectra of this important molecule. The illustrative data presented serves as a reference for the expected outcomes of such a computational study. The application of these computational methods is invaluable for advancing our understanding of the structure-property relationships of this compound and for guiding its application in various fields of chemical science.

References

- 1. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. February | 2018 | Density Functional Theory and Practice Course [sites.psu.edu]

- 3. This compound [stenutz.eu]

- 4. shutterstock.com [shutterstock.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-二甲基胺-2-丙炔 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Dimethylamino-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key physicochemical properties of 3-dimethylamino-1-propyne, a versatile building block in organic and medicinal chemistry.

Introduction

This compound, also known as N,N-dimethylpropargylamine, is a valuable propargylamine (B41283) derivative widely utilized in organic synthesis. Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. This guide delves into the historical context of its synthesis, rooted in the classic Mannich reaction, and contrasts it with modern synthetic approaches.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and characterization.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 7223-38-3 |

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 79-83 °C |

| Density | 0.772 g/mL at 25 °C |

| Refractive Index | n20/D 1.419 |

| Synonyms | N,N-Dimethylpropargylamine, 1-Dimethylamino-2-propyne |

Discovery and Historical Synthesis: The Mannich Reaction

The discovery of this compound is intrinsically linked to the development of the Mannich reaction , a cornerstone of organic chemistry. First described by the German chemist Carl Mannich in 1912, this three-component condensation reaction provides a direct route to β-amino carbonyl compounds, known as Mannich bases.[4]

The synthesis of propargylamines, including this compound, represents a specific application of the Mannich reaction where the acidic proton of a terminal alkyne is utilized. The reaction involves the condensation of a terminal alkyne (acetylene), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).

General Mechanism of the Mannich Reaction for Propargylamine Synthesis

The reaction proceeds through the formation of a key intermediate, the Eschenmoser salt-like iminium ion, from the reaction of formaldehyde (B43269) and dimethylamine. This electrophilic species is then attacked by the nucleophilic acetylide, formed from the deprotonation of acetylene, to yield the final propargylamine product.

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Historical Experimental Protocol

Materials:

-

Acetylene gas

-

Formaldehyde (formalin solution)

-

Dimethylamine (aqueous solution)

-

Copper(I) chloride (catalyst)

-

Solvent (e.g., dioxane or water)

-

Acid for workup (e.g., hydrochloric acid)

-

Base for neutralization (e.g., sodium hydroxide)

Procedure:

-

A reaction vessel equipped with a gas inlet, stirrer, and condenser is charged with the solvent, aqueous dimethylamine, and a catalytic amount of copper(I) chloride.

-

The mixture is cooled in an ice bath, and formaldehyde solution is added dropwise with stirring.

-

Acetylene gas is then bubbled through the reaction mixture at a steady rate while maintaining the temperature.

-

After the reaction is deemed complete (typically after several hours), the mixture is acidified with hydrochloric acid.

-

The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

-

The acidic aqueous layer is then made basic with a sodium hydroxide (B78521) solution.

-

The liberated free amine (this compound) is extracted with an organic solvent.

-

The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed by distillation.

-

The crude product is then purified by fractional distillation.

Modern Synthetic Approaches: The A³ Coupling Reaction

While the Mannich reaction remains a classic method, modern organic synthesis often employs more versatile and efficient techniques. The most prominent among these for the synthesis of propargylamines is the A³ (Aldehyde-Alkyne-Amine) coupling reaction . This multicomponent reaction offers several advantages, including high atom economy, operational simplicity, and the use of a wide range of catalysts.[5][6][7]

The A³ coupling is typically catalyzed by various metal salts, with copper, gold, and silver being the most common. The reaction proceeds under milder conditions compared to the classical Mannich reaction and often provides higher yields with a broader substrate scope.

References

- 1. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N,N-Dimethylpropargylamine | CymitQuimica [cymitquimica.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Toxicological Data and Safety Handling of 3-Dimethylamino-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propyne, also known as N,N-Dimethylpropargylamine, is a versatile organic compound utilized in a variety of chemical syntheses. Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable building block in organic chemistry. However, its reactivity also imparts significant toxicological properties that necessitate careful handling and a thorough understanding of its safety profile. This guide provides a comprehensive overview of the available toxicological data and detailed safety protocols for this compound to ensure its safe use in research and development settings.

Toxicological Profile

This compound is classified as a hazardous substance with multiple toxicological concerns. It is recognized as a flammable liquid, harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage[1][2]. A primary mechanism of its toxicity is the irreversible inhibition of mitochondrial monoamine oxidase (MAO)[3][4].

Acute Toxicity

Table 1: GHS Classification for this compound [2]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, dermal | 3 | H311: Toxic in contact with skin |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | 1 | H314: Causes severe skin burns and eye damage |

Skin and Eye Irritation/Corrosion

This compound is classified as causing severe skin burns and eye damage[2]. Contact with the liquid can lead to corrosive injuries[6].

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently a lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. However, the potential for such effects should not be disregarded, and appropriate precautions should be taken. For instance, genotoxicity of related nitrosamines has been a subject of study, indicating the importance of evaluating this endpoint for novel compounds.

Mechanism of Action: Monoamine Oxidase Inhibition

A key toxicological feature of this compound is its action as an irreversible inhibitor of mitochondrial monoamine oxidase (MAO)[3][4]. MAO enzymes are crucial for the metabolism of monoamine neurotransmitters. The inhibition of these enzymes can lead to significant physiological effects.

The mechanism of inhibition involves the formation of a covalent adduct with the flavin cofactor of the enzyme[3][4]. This irreversible binding leads to a loss of enzyme activity.

Figure 1: Irreversible inhibition of MAO by this compound.

Experimental Protocols

While specific experimental reports on the toxicology of this compound are not widely published, the following are detailed methodologies for key toxicological endpoints based on OECD guidelines, which would be appropriate for its evaluation.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.

-

Animal Model: Typically, female rats are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

-

Dose Administration: The substance is administered orally via gavage. A sighting study is first conducted with a single animal at a starting dose (e.g., 300 mg/kg) to determine the appropriate dose for the main study.

-

Main Study: Groups of animals (typically 5 of one sex) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance according to the GHS.

Figure 2: Workflow for Acute Oral Toxicity Testing (OECD 420).

Skin Corrosion/Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin corrosion or irritation.

-

Animal Model: Albino rabbits are typically used.

-

Application: A small area of the animal's skin is shaved. 0.5 mL of the liquid substance is applied to the skin under a semi-occlusive patch for a 4-hour exposure period.

-

Observation: The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored.

-

Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin lesions.

Safety Handling and Personal Protective Equipment (PPE)

Given its hazardous properties, strict safety protocols must be followed when handling this compound.

Table 2: Recommended Safety Handling Procedures

| Procedure | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood[7]. Use explosion-proof equipment due to its high flammability. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical splash goggles and a face shield[8].- Hand Protection: Chemical-resistant gloves (e.g., nitrile)[8].- Body Protection: Lab coat and, if necessary, a chemical-resistant apron[8].- Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate cartridge[9]. |

| Handling | Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames[10]. Ground all containers when transferring the liquid to prevent static discharge[10]. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. |

Emergency Procedures

Spills

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

-

Contain: If safe to do so, contain the spill using absorbent materials.

-

Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.

-

Cleanup: For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, contact your institution's environmental health and safety department[9].

Figure 3: General spill response workflow.

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention[11].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash[12][13]. All waste should be collected in a designated, properly labeled, and sealed container and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[13][14].

Conclusion

This compound is a valuable chemical reagent with significant hazardous properties. A thorough understanding of its toxicological profile, particularly its high acute toxicity, corrosivity, and its action as a monoamine oxidase inhibitor, is essential for its safe handling. Strict adherence to the safety protocols outlined in this guide, including the use of appropriate engineering controls, personal protective equipment, and emergency procedures, is imperative to minimize the risks associated with its use in a laboratory setting. Further research is needed to fully characterize its genotoxic, carcinogenic, and reproductive toxicity potential.

References

- 1. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]

- 2. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The structure of the covalent adduct formed by the interaction of this compound and the flavine of mitochondrial amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 8. 3-ジメチルアミノ-1-プロピン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. benchchem.com [benchchem.com]

- 14. lobachemie.com [lobachemie.com]

Navigating the Solution: A Technical Guide to the Solubility of 3-Dimethylamino-1-propyne in Common Organic Solvents

For Immediate Release

Core Concepts: Understanding the Solubility of Aliphatic Amines

The solubility of an amine in a given solvent is primarily dictated by its molecular structure, particularly the interplay between its polar amino group and its nonpolar alkyl components. 3-Dimethylamino-1-propyne possesses a tertiary amine group, which can act as a hydrogen bond acceptor, and a short, five-carbon alkyne chain. This structure suggests a degree of polarity, contributing to its miscibility with a range of organic solvents. Generally, amines with fewer than six carbon atoms exhibit good solubility in polar organic solvents and even some nonpolar solvents.

One supplier notes that this compound is fully miscible with water, which underscores the influence of the polar dimethylamino group.[1] This high water solubility for a small amine is a common characteristic. It is anticipated that this compound will demonstrate high miscibility in polar protic and aprotic solvents, and reasonable solubility in less polar and nonpolar solvents.

Expected Solubility Profile of this compound

The following table summarizes the expected solubility of this compound in a variety of common organic solvents. These estimations are based on the principle of "like dissolves like" and the known solubility patterns of similar small-chain amines.

| Solvent Class | Common Solvents | Expected Solubility | Justification |

| Alcohols | Methanol, Ethanol, Isopropanol | Highly Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen atom of the amine, and the short alkyl chains are compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | Highly Miscible | The polar carbonyl group of ketones can interact with the polar amine group. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are polar aprotic solvents that can solvate the amine through dipole-dipole interactions. |

| Esters | Ethyl Acetate | Miscible | The polar ester group allows for favorable interactions with the amine. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | These solvents are polar enough to dissolve small amines. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | While less polar, the polarizability of the aromatic ring can induce dipole interactions with the amine. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | As nonpolar solvents, they will have the weakest interactions with the polar amine. Solubility is expected to be lower than in other organic solvents. |

Experimental Determination of Solubility: A Standardized Protocol

To ascertain the precise quantitative solubility of this compound in various organic solvents, a standardized experimental protocol is necessary. The gravimetric method is a reliable and straightforward approach.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight caps

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Pre-weighed glass flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Extraction:

-

Allow the vial to stand undisturbed at the constant temperature for at least one hour to let any undissolved solute settle.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed glass flask.

-

Record the exact mass of the flask with the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or using a rotary evaporator at a temperature below the boiling point of this compound (79-83 °C).

-

Once the solvent is fully evaporated, place the flask in a vacuum oven at a mild temperature to remove any residual solvent until a constant weight is achieved.

-

Record the final mass of the flask containing the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved amine by subtracting the initial mass of the empty flask from the final mass of the flask with the residue.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent withdrawn) * 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical properties as a small-chain tertiary amine allow for reliable predictions of its solubility behavior. It is expected to be highly miscible with polar organic solvents and show decreasing solubility in nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This foundational understanding is critical for the effective use of this compound in research and development.

References

The Propargylamine Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Executive Summary

The 3-dimethylamino-1-propyne scaffold and its parent propargylamine (B41283) class of compounds have emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on their potential applications in the treatment of neurodegenerative diseases and cancer. We delve into the synthetic strategies employed to access these molecules, their mechanisms of action, and a summary of their biological activities, supported by quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers and drug development professionals interested in leveraging the unique properties of the propargylamine scaffold for the discovery of novel therapeutics.

Introduction

The propargylamine functional group, characterized by an amino group attached to a propargyl moiety (a three-carbon unit with a carbon-carbon triple bond), is a key pharmacophore in a number of clinically important drugs. This compound, a simple yet versatile building block, serves as a crucial starting material for the synthesis of a wide array of more complex and biologically active propargylamine derivatives. The inherent reactivity of the terminal alkyne allows for its facile incorporation into diverse molecular frameworks, making it an attractive scaffold for combinatorial chemistry and lead optimization campaigns.

This guide will explore the significant therapeutic potential of compounds derived from this compound, focusing primarily on their well-established role as monoamine oxidase (MAO) inhibitors for the treatment of Parkinson's disease and their emerging promise as anticancer agents.

Synthetic Strategies for Propargylamine Derivatives

The synthesis of propargylamine derivatives is most prominently achieved through the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a one-pot, three-component condensation. This method is highly valued for its atom economy and operational simplicity.

General A³ Coupling Reaction

The A³ coupling reaction involves the reaction of an aldehyde, a terminal alkyne (such as this compound), and a primary or secondary amine in the presence of a metal catalyst, typically copper or gold salts.

Experimental Protocol: Synthesis of a Rasagiline (B1678815) Analogue

This protocol describes the synthesis of an N-propargyl-1-aminoindan derivative, a structural analogue of the anti-Parkinson's drug, Rasagiline.

Materials:

-

R-(-)-1-Aminoindane

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of R-(-)-1-aminoindane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add propargyl bromide (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired N-propargyl-1-aminoindan derivative.

Applications in Neurodegenerative Diseases: Monoamine Oxidase Inhibition

Propargylamine derivatives are renowned for their ability to irreversibly inhibit monoamine oxidase (MAO), particularly the MAO-B isoform, which is a key enzyme in the degradation of dopamine (B1211576) in the brain. Inhibition of MAO-B increases the levels of dopamine, providing symptomatic relief for patients with Parkinson's disease.

Mechanism of Irreversible MAO Inhibition

The inhibitory mechanism involves the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme. The propargylamine inhibitor is oxidized by the enzyme, forming a reactive intermediate that then forms a covalent adduct with the N5 atom of the FAD cofactor, leading to irreversible inactivation of the enzyme.[1]

Quantitative Data: MAO Inhibition

The following table summarizes the MAO-A and MAO-B inhibitory activities of selected propargylamine derivatives.

| Compound | R1 | R2 | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 1 | H | H | > 100 | 0.8 | > 125 |

| 2 | CH₃ | H | 15 | 0.05 | 300 |

| 3 | H | CH₃ | > 100 | 0.2 | > 500 |

| 4 | Cl | H | 25 | 0.1 | 250 |

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocol: MAO Inhibition Assay

This protocol describes a fluorometric assay for determining the MAO-A and MAO-B inhibitory activity of test compounds using kynuramine (B1673886) as a substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Test compounds dissolved in DMSO

-

Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 310 nm, Emission: 400 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls in potassium phosphate buffer.

-

In a 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B) to each well.

-

Add 25 µL of the test compound or control solution to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of kynuramine solution (final concentration ~50 µM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Applications in Oncology

Recent studies have highlighted the potential of propargylamine derivatives as anticancer agents. Their mechanism of action in cancer cells is often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.

Mechanism of Anticancer Activity: Induction of Apoptosis

Several propargylamine derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[2]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The following table presents the cytotoxic activity (IC₅₀ values) of representative propargylamine-containing compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 5 | MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 25.8 | |

| HCT116 (Colon) | 8.2 | |

| 6 | MCF-7 (Breast) | 5.6 |

| A549 (Lung) | 15.1 | |

| HCT116 (Colon) | 3.9 |

Data is representative and compiled from various sources for illustrative purposes.[3][4][5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their established success as MAO-B inhibitors has paved the way for their exploration in other therapeutic areas, most notably in oncology. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive starting point for the development of novel drugs.

Future research should focus on expanding the structure-activity relationship studies to design more potent and selective inhibitors for various targets. Further elucidation of the signaling pathways modulated by these compounds will provide a deeper understanding of their mechanisms of action and may reveal new therapeutic opportunities. The continued investigation of the propargylamine scaffold holds significant promise for the discovery of next-generation therapeutics for a range of human diseases.

References

- 1. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]

- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application of 3-Dimethylamino-1-propyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for forging stable 1,2,3-triazole linkages.[1][2] 3-Dimethylamino-1-propyne, also known as N,N-dimethylpropargylamine, is a valuable bifunctional reagent in this reaction. It features a terminal alkyne for participation in the cycloaddition and a tertiary amine that can influence the reaction by acting as a ligand for the copper catalyst.[1] This dual functionality makes it a key building block for introducing dimethylaminomethyl-substituted triazole moieties into a wide array of molecules, from functional polymers and nanofiltration membranes to complex pharmaceutical scaffolds and protein-based ligands.[1][3][4][5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in CuAAC reactions.

Application Notes

This compound serves primarily as an alkyne substrate in CuAAC reactions, enabling the covalent linkage to azide-functionalized molecules. The key feature of the resulting product is the presence of a (dimethylamino)methyl group on the newly formed triazole ring.

Key Advantages and Considerations:

-

Bifunctionality : The terminal alkyne readily forms a copper(I) acetylide complex, which then reacts with an azide (B81097).[1] The adjacent dimethylamino group can act as an ancillary ligand, potentially influencing catalyst activity and stability.

-

Post-Reaction Functionality : The incorporated dimethylamino group is a tertiary amine, which can be protonated to introduce a positive charge, act as a hydrogen bond acceptor, or be used for further chemical modifications, such as quaternization.[1]

-

Solubility and Handling : this compound is a liquid with good solubility in common organic solvents used for CuAAC reactions.

-

Potential for Catalyst Interaction : The dimethylamino group can form complexes with the copper catalyst (both Cu(I) and Cu(II)).[7] This can be a desirable feature, potentially accelerating the reaction, but may also lead to the formation of undesired complexes that can complicate product purification.[5][7] In some cases, this interaction necessitates modified purification protocols.[5]

-

Side Reactions : In specific contexts, such as the use of this compound N-oxide, competing side reactions like copper-catalyzed N-O deoxygenation have been observed.[8][9]

Primary Applications:

-

Functionalization of Polymers : Used to introduce amine functionality onto polymer backbones. For instance, it has been successfully "clicked" onto azide-terminated polyisobutylene (B167198) (PIB) to create polymers with terminal dimethylaminomethyl triazole groups.[5]

-

Modification of Biomolecules and Chelators : Employed in the synthesis of complex molecular architectures, such as modified gadolinium(III)-based contrast agents, where it is used to install zwitterionic groups via CuAAC.[8][9] It has also been used to generate novel metal-chelating noncanonical amino acids in proteins.[6]

-

Surface Modification : Utilized in the functionalization of surfaces, such as the pore walls of nanofiltration membranes, to introduce charged functionalities that alter membrane transport properties.[3]

Data Presentation

The following tables summarize quantitative data from representative applications of this compound in CuAAC reactions.

| Application Context | Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield | Reference |

| Polymer Functionalization | 1-(3-Azidopropyl)pyrrolyl-PIB | This compound | Bromotris(triphenylphosphine)copper(I) | THF | 25 | - | Quantitative | [5] |

| Polyester Modification | Poly(εCL-co-αN3CL) | This compound | CuI / Perfluorinated amino-ligand | scCO₂ | 40 | 24 | Quantitative | [10] |

| Chelator Synthesis | (R,R,R)-Bn₃-PCTAZA | This compound N-oxide | Cu(MeCN)₄PF₆, TBTA, Na-Ascorbate | MeCN/H₂O | RT | 2 | - | [8][9] |

| Protein Modification | p-Azido-L-phenylalanine residue in protein | N,N-dimethylpropargylamine | CuSO₄, Sodium Ascorbate, THPTA | Aqueous Buffer | RT | - | - | [6] |

Experimental Protocols & Methodologies

Protocol 1: Functionalization of Azide-Terminated Polyisobutylene (PIB)

This protocol is adapted from the functionalization of polymers as described in the literature.[5]

Materials:

-

Azide-terminated Polyisobutylene (1-(3-azidopropyl)pyrrolyl-PIB)

-

This compound

-

Bromotris(triphenylphosphine)copper(I) [CuBr(PPh₃)₃]

-

Tetrahydrofuran (THF), anhydrous

-

Hexanes

-

Methanol

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the azide-terminated PIB in anhydrous THF.

-

Add a molar excess of this compound to the solution.

-

Add the catalyst, bromotris(triphenylphosphine)copper(I), to the reaction mixture. The catalyst loading should be optimized but is typically in the range of 1-5 mol% relative to the azide.

-

Stir the reaction mixture at room temperature (25 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR or FTIR spectroscopy) by observing the disappearance of the azide signal and the appearance of the triazole proton signal.

-

Upon completion, dilute the reaction mixture with hexanes.

-

Filter the solution to remove the copper catalyst. Due to potential complexation of the copper with the product's amino group, this step may require repeated filtration or passing through a short plug of silica (B1680970) gel or alumina.

-

Precipitate the functionalized polymer by adding the hexane (B92381) solution dropwise into a stirred beaker of methanol.

-

Collect the precipitated polymer by filtration or decantation and dry under vacuum to yield the final product.

Protocol 2: General Procedure for CuAAC with Small Molecules in Supercritical CO₂

This protocol is based on the modification of polyesters in a greener solvent system.[10]

Materials:

-

Azide-functionalized substrate (e.g., poly(εCL-co-αN₃CL))

-

This compound

-

Copper(I) Iodide (CuI)

-

Ligand (e.g., a CO₂-philic perfluorinated amino-ligand)

-

Supercritical Carbon Dioxide (scCO₂)

Procedure:

-

Place the azide-functionalized substrate, CuI, and the ligand into a high-pressure reaction vessel.

-

Seal the vessel and purge with low-pressure CO₂.

-

Add this compound to the vessel.

-

Pressurize the reactor with CO₂ to the desired pressure (e.g., 250-300 bar) and heat to the target temperature (e.g., 40 °C) to reach supercritical conditions.

-

Stir the heterogeneous mixture for the desired reaction time (e.g., 24 hours).

-

After the reaction, cool the vessel and slowly release the pressure.

-

The catalyst can be efficiently removed by subsequent scCO₂ extraction, leaving the functionalized product.

-

Analyze the product by ¹H NMR and FTIR to confirm the formation of the triazole ring.

Visualizations

General CuAAC Reaction Workflow

Caption: General experimental workflow for CuAAC reactions.

Proposed Catalytic Cycle of CuAAC

Caption: Simplified catalytic cycle for CuAAC.

Logical Relationship of Bifunctionality

Caption: Dual roles of this compound in CuAAC.

References